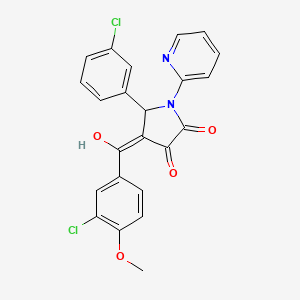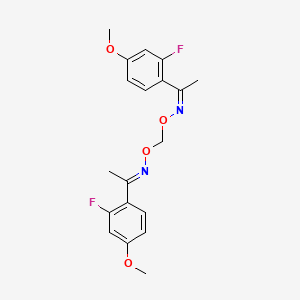![molecular formula C17H15BrN2O5 B5302684 N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine, also known as BFA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. BFA is a derivative of furoylalanine, which is a natural amino acid found in many proteins.
作用机制
The mechanism of action of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine involves the inhibition of the proteasome. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine binds to the proteasome and prevents its activity, which leads to the accumulation of damaged proteins in cancer cells. The accumulation of damaged proteins can trigger the apoptosis pathway, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has also been shown to induce a cell cycle arrest in cancer cells, which can prevent the proliferation of cancer cells. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has several advantages for lab experiments. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine is relatively easy to synthesize, and it has been shown to have a selective cytotoxic effect on cancer cells. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases. However, N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has some limitations for lab experiments. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine can also be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
未来方向
There are several future directions for the study of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine. Further research is needed to fully understand the mechanism of action of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine. The development of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine analogs with improved solubility and selectivity for cancer cells could lead to the development of more effective cancer treatments. The potential anti-inflammatory effects of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine could also be explored further for the treatment of inflammatory diseases.
合成方法
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine can be synthesized through a series of chemical reactions starting with furoylalanine. The first step involves the protection of the amino and carboxyl groups of furoylalanine. The protected furoylalanine is then reacted with 3-bromobenzaldehyde to produce the intermediate product. The intermediate product is then deprotected and reacted with beta-alanine to produce N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine. The final product can be purified through column chromatography.
科学研究应用
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been studied for its potential therapeutic properties in cancer treatment. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has also been shown to inhibit the activity of the proteasome, which is a complex of enzymes that plays a crucial role in protein degradation. Inhibition of the proteasome can lead to the accumulation of damaged proteins in cancer cells, which can ultimately lead to cell death.
属性
IUPAC Name |
3-[[(E)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5/c18-12-4-1-3-11(9-12)10-13(16(23)19-7-6-15(21)22)20-17(24)14-5-2-8-25-14/h1-5,8-10H,6-7H2,(H,19,23)(H,20,24)(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFNUUJEQNVFJA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(E)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(allyloxy)phenyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B5302625.png)
![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B5302632.png)
![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)
![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)

![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302665.png)



![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)